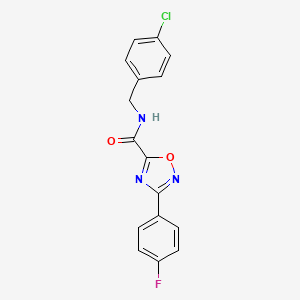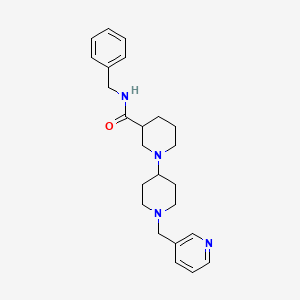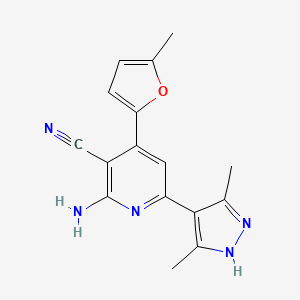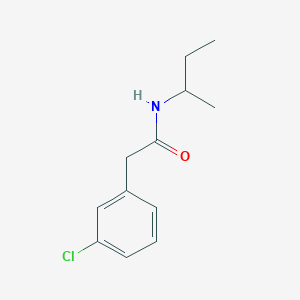
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CBFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CBFO is a member of the oxadiazole family, which is a class of organic compounds that contains a five-membered ring consisting of oxygen, nitrogen, and carbon atoms.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that mediate inflammation and pain. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been found to inhibit the activity of LOX, which is an enzyme involved in the production of leukotrienes that contribute to inflammation and asthma. Furthermore, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins that promote cancer cell invasion and metastasis.
Biochemical and physiological effects:
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, anticancer, antioxidant, and neuroprotective effects. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory process. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been found to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments, including its high potency and specificity for various enzymes and signaling pathways. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective candidate for drug development. However, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, further studies are needed to optimize the formulation and dosing of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide for clinical use.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One potential direction is to investigate the therapeutic potential of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to possess neuroprotective effects, which make it a promising candidate for the development of neuroprotective drugs. Another potential direction is to explore the use of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide as a chemopreventive agent for the prevention of cancer. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, which make it a promising candidate for the development of anticancer drugs. Additionally, further studies are needed to optimize the formulation and dosing of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide for clinical use, and to investigate its potential side effects and toxicity.
Synthesemethoden
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized by a multistep reaction involving the condensation of 4-chlorobenzylamine and 4-fluorobenzoyl chloride, followed by cyclization with triethylamine and phosphoryl chloride. The resulting intermediate product is then treated with sodium hydroxide to obtain the final product, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and anticancer properties. N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to inhibit the activity of various enzymes, such as COX-2, LOX, and MMPs, which are involved in the inflammatory process and cancer progression. Additionally, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been found to possess antioxidant and neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-12-5-1-10(2-6-12)9-19-15(22)16-20-14(21-23-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZRVGDBCXDUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)


amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)
![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)
![3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5294429.png)

![1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)
![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
![6-[(diethylamino)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5294461.png)